Tivozanib Hydrochloride

Description

Properties

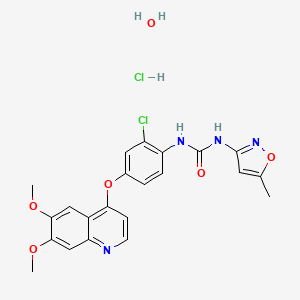

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXMKRRBJITKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682745-41-1 | |

| Record name | Tivozanib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682745411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIVOZANIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9H4VK35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In vitro kinase inhibition profile of Tivozanib

An In-Depth Technical Guide to the In Vitro Kinase Inhibition Profile of Tivozanib

Introduction

Tivozanib, marketed under the brand name Fotivda® and also known by its development codes AV-951 and KRN-951, is an orally administered, potent, and selective tyrosine kinase inhibitor (TKI).[1][2][3] Its primary therapeutic application is in the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC).[1][4][5] The progression of solid tumors, including RCC, is critically dependent on angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6] This process is predominantly driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the in vitro kinase inhibition profile of Tivozanib. As a Senior Application Scientist, the goal is to synthesize technical data with field-proven insights, explaining not just the "what" but the "why" behind the experimental methodologies that define our understanding of this compound's activity.

Mechanism of Action: Precision Targeting of the VEGF Receptor Family

Tivozanib's efficacy stems from its highly potent and selective inhibition of the three VEGF receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[4][6][7] These receptor tyrosine kinases are the principal mediators of angiogenic and lymphangiogenic signaling.[8] Tivozanib exerts its effect by binding to the ATP-binding site within the intracellular kinase domain of the VEGFRs.[6] This competitive inhibition prevents ATP from binding, thereby blocking the receptor's autophosphorylation and subsequent activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways.[6][9] The ultimate consequence is a reduction in endothelial cell proliferation, migration, and vascular permeability, which collectively inhibit tumor growth.[2][10]

The diagram below illustrates the central role of VEGFR-2 in mediating pro-angiogenic signals and the specific point of intervention by Tivozanib.

Caption: VEGF signaling pathway and Tivozanib's point of inhibition.

Quantitative Kinase Inhibition Profile

A hallmark of Tivozanib is its combination of high potency and selectivity for VEGFRs, which distinguishes it from many other multi-kinase inhibitors.[3][11] This profile has been extensively characterized using both direct enzymatic (biochemical) assays and cell-based functional assays. The half-maximal inhibitory concentration (IC50) values from these complementary approaches provide a comprehensive picture of the drug's activity.

The following table summarizes the IC50 values for Tivozanib against its primary VEGFR targets and a selection of other relevant kinases.

| Kinase Target | Assay Type | IC50 (nM) | Reference(s) |

| VEGFR-1 (Flt-1) | Biochemical | 30 | [12][13] |

| Cell-based | 0.21 | [14] | |

| VEGFR-2 (KDR) | Biochemical | 6.5 | [12][13] |

| Cell-based | 0.16 | [14] | |

| VEGFR-3 (Flt-4) | Biochemical | 15 | [12][13] |

| Cell-based | 0.24 | [14] | |

| PDGFRβ | Biochemical | 49 | [13] |

| Cell-based | 1.72 | [14] | |

| c-Kit | Biochemical | 78 | [13] |

| Cell-based | 1.63 | [14] | |

| PDGFRα | Biochemical | 40 | [13] |

| EphB2 | Biochemical | 24 | [15] |

| Tie-2 | Biochemical | 78 | [13] |

| FGFR1 | Biochemical | 530 | [13] |

| c-Met | Biochemical | 550 | [13] |

Analysis and Interpretation:

-

Potency: Tivozanib demonstrates picomolar to low nanomolar potency against all three VEGFRs, with the highest affinity for VEGFR-2.[7][13] The significantly lower IC50 values in cell-based assays compared to biochemical assays highlight the drug's excellent cell permeability and potent target engagement within a physiological context.[14]

-

Selectivity: Compared to its potent activity against VEGFRs, Tivozanib shows significantly less activity against a panel of other kinases such as PDGFR, c-Kit, FGFR1, and c-Met.[13] This high degree of selectivity is a key attribute, as it is associated with a more favorable safety profile and fewer "off-target" side effects commonly seen with less selective TKIs.[5][16][17][18]

-

Experimental Caveat: It is crucial for researchers to recognize that selectivity is concentration-dependent. While highly selective at concentrations required for VEGFR inhibition, studies have shown that at higher concentrations (e.g., 1 µM), Tivozanib can inhibit over 25 other tyrosine kinases by more than 90%.[15] Therefore, for cellular studies aimed at elucidating on-target mechanisms, it is advisable to use concentrations in the low nanomolar range (e.g., 10-50 nM) to avoid confounding off-target effects.[15]

Methodologies for In Vitro Kinase Profiling

A robust evaluation of a kinase inhibitor requires a dual approach: biochemical assays to quantify direct interaction with the purified enzyme and cell-based assays to confirm activity in a more complex, biologically relevant environment.[12][19]

Biochemical (Cell-Free) Kinase Assay

This methodology provides a direct measure of an inhibitor's ability to block the enzymatic function of an isolated kinase. The principle is to measure the transfer of phosphate from ATP to a specific substrate by the purified kinase enzyme.[8] Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[9][20]

Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., for VEGFR-2)

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock solution. Dithiothreitol (DTT) may be added to a final concentration of 1 mM to maintain enzyme stability.[9][20]

-

Prepare a stock solution of Tivozanib (e.g., 10 mM in 100% DMSO). Create a serial dilution series of the inhibitor in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1% to prevent solvent-induced artifacts.[8]

-

Dilute the recombinant human VEGFR-2 enzyme and the peptide substrate (e.g., Poly(Glu:Tyr, 4:1)) to their working concentrations in 1x Kinase Buffer.[20]

-

-

Assay Plate Setup (96-well White Plate):

-

Test Wells: Add 2.5 µL of the serially diluted Tivozanib solutions.

-

Positive Control (100% Activity): Add 2.5 µL of 1x Kinase Buffer with the same final DMSO concentration as the test wells.[9]

-

Blank (0% Activity): Add 2.5 µL of 1x Kinase Buffer with DMSO.

-

-

Kinase Reaction Initiation:

-

Prepare a Master Mix containing 1x Kinase Buffer, ATP (e.g., 1 µM final concentration), and the peptide substrate.[13][20]

-

Add 12.5 µL of the Master Mix to all wells.

-

To the "Test Wells" and "Positive Control" wells, add 10 µL of the diluted VEGFR-2 enzyme.[20]

-

To the "Blank" wells, add 10 µL of 1x Kinase Buffer instead of the enzyme.[9]

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Detection (ADP-Glo™ Method):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[20]

-

Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a light signal. Incubate at room temperature for 30-45 minutes.[9][20]

-

Read the luminescence signal using a microplate reader. A higher signal corresponds to higher kinase activity (more ADP produced).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Tivozanib concentration relative to the positive and blank controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

-

Caption: Workflow for a biochemical (cell-free) kinase assay.

Cell-Based Kinase Assay

Cell-based assays are essential for confirming that an inhibitor can effectively engage its target within the complex intracellular environment.[19] A common approach is to measure the inhibition of ligand-stimulated receptor phosphorylation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFRs.

Protocol: Cellular VEGFR-2 Phosphorylation Assay

-

Cell Culture and Plating:

-

Culture HUVECs under standard conditions.

-

Seed the cells into 96-well plates and allow them to adhere and grow to near-confluency.

-

Serum-starve the cells for several hours prior to the experiment to reduce basal receptor activation.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of Tivozanib in serum-free cell culture medium.

-

Remove the starvation medium from the cells and add the Tivozanib dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[21]

-

-

Ligand Stimulation:

-

Stimulate the cells by adding VEGF-A ligand to all wells (except for the unstimulated negative control) to a final concentration known to induce robust VEGFR-2 phosphorylation (e.g., 50 ng/mL).

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Aspirate the medium and lyse the cells directly in the plate using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the level of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 in the cell lysates. This is typically done using a sandwich ELISA-based kit or by transferring lysates for Western blot analysis.[22]

-

-

Data Analysis:

-

Normalize the pVEGFR-2 signal to the total VEGFR-2 signal for each well to account for any variations in cell number.

-

Calculate the percentage of inhibition of VEGF-stimulated phosphorylation for each Tivozanib concentration relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the normalized data against the inhibitor concentration.

-

Conclusion

The in vitro profile of Tivozanib establishes it as a highly potent inhibitor of all three VEGFRs with a superior selectivity profile compared to many other TKIs.[5][23] Its picomolar to low-nanomolar efficacy in both biochemical and cellular assays underscores its robust anti-angiogenic potential.[14] A thorough understanding of its kinase inhibition spectrum, coupled with the application of rigorous and validated in vitro methodologies, is fundamental for researchers aiming to leverage Tivozanib as a precise pharmacological tool for studying VEGF-mediated biology or as a benchmark in the development of next-generation anti-angiogenic therapies.

References

-

PubChem. Tivozanib. National Institutes of Health. [Link][4]

-

Patsnap Synapse. What is the mechanism of Tivozanib? [Link][6]

-

Cowey, C. L. (2013). Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. Drug Design, Development and Therapy, 7, 519–527. [Link][3]

-

Heath, E. I., et al. (2024). Tivozanib Monotherapy in the Frontline Setting for Patients with Metastatic Renal Cell Carcinoma and Favorable Prognosis. Current Oncology Reports. [Link][16]

-

Eskens, F. A., et al. (2011). Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors. Clinical Cancer Research, 17(22), 7156–7163. [Link][24]

-

Bhargava, S., & Vaishampayan, U. (2020). Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma. Future Oncology, 16(28), 2147–2164. [Link][7]

-

Sakellakis, M., & Zakopoulou, R. (2023). Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma. Cureus, 15(3), e35675. [Link][5]

-

Sakellakis, M., & Zakopoulou, R. (2023). Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma. ResearchGate. [Link][23]

-

Al-Husein, B., et al. (2020). Tivozanib mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients. Journal for ImmunoTherapy of Cancer, 8(2), e001115. [Link][17]

-

Cowey, C. L. (2013). Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. Dovepress. [Link][11]

-

BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link][20]

-

U.S. Food and Drug Administration. (2021). NDA 212904 Multi-disciplinary Review and Evaluation. [Link][14]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][22]

-

Kidney Cancer UK. (2026). Tivozanib has a better safety profile than other TKIs for the treatment of kidney cancer. [Link][18]

Sources

- 1. Tivozanib - Wikipedia [en.wikipedia.org]

- 2. What is Tivozanib used for? [synapse.patsnap.com]

- 3. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tivozanib? [synapse.patsnap.com]

- 7. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fotivdahcp.com [fotivdahcp.com]

- 11. dovepress.com [dovepress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Probe TIVOZANIB | Chemical Probes Portal [chemicalprobes.org]

- 16. Tivozanib Monotherapy in the Frontline Setting for Patients with Metastatic Renal Cell Carcinoma and Favorable Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tivozanib mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. actionkidneycancer.org [actionkidneycancer.org]

- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. researchgate.net [researchgate.net]

- 24. Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

Tivozanib's Potent and Selective Inhibition of VEGFR-1, VEGFR-2, and VEGFR-3 Phosphorylation: A Technical Guide

Introduction

Vascular Endothelial Growth Factor (VEGF) signaling is a cornerstone of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1][2] While essential for embryonic development and wound healing, angiogenesis is also a critical driver of tumor growth and metastasis.[1][3] The VEGF family of ligands and their corresponding receptors (VEGFRs) are central to this process.[4][5] Tivozanib is an oral, once-daily, potent, and selective tyrosine kinase inhibitor (TKI) that targets VEGFR-1, -2, and -3, thereby inhibiting the downstream signaling cascades that lead to angiogenesis.[3][6][7] This technical guide provides an in-depth exploration of tivozanib's mechanism of action, with a specific focus on its inhibitory effect on the phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the preclinical evaluation of this anti-angiogenic agent.

The VEGFR Family: Key Mediators of Angiogenesis

The VEGFR family consists of three main receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[4] Upon binding of their respective VEGF ligands, these receptors dimerize and undergo autophosphorylation of specific tyrosine residues in their intracellular kinase domains.[5][8] This phosphorylation event serves as a docking site for various signaling molecules, initiating a cascade of downstream pathways, including the MAPK, PI3K/Akt, and PLCγ pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][9]

-

VEGFR-1: While its kinase activity is weaker than VEGFR-2, it is thought to modulate VEGFR-2 signaling and is involved in the recruitment of hematopoietic progenitor cells.[4]

-

VEGFR-2: Considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[4][9]

-

VEGFR-3: Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.

The dysregulation of this signaling axis is a hallmark of many solid tumors, making the VEGFRs attractive targets for anticancer therapies.[8][10]

Tivozanib: Mechanism of Action

Tivozanib is a quinoline-urea derivative that acts as an ATP-competitive inhibitor of VEGFR tyrosine kinases.[2][11] By binding to the ATP-binding pocket of the VEGFR kinase domain, tivozanib prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling.[3] This blockade of VEGFR phosphorylation is the core mechanism through which tivozanib exerts its anti-angiogenic and antitumor effects.[3][12]

Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by tivozanib.

Caption: VEGFR Signaling Pathway and Tivozanib's Point of Inhibition.

Quantitative Analysis of Tivozanib's Inhibitory Potency

The potency of tivozanib against the VEGFR family is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Tivozanib has demonstrated potent inhibition of all three VEGFRs at picomolar to nanomolar concentrations.[6][11]

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-1 | 0.21 | [13] |

| VEGFR-2 | 0.16 | [13] |

| VEGFR-3 | 0.24 | [13] |

| VEGFR-1 | 30 | [14] |

| VEGFR-2 | 6.5 | [14] |

| VEGFR-3 | 15 | [14] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Assessing VEGFR Phosphorylation

The inhibitory effect of tivozanib on VEGFR phosphorylation can be evaluated using both biochemical (cell-free) and cell-based assays.

In Vitro (Cell-Free) Kinase Assay

This assay directly measures the ability of tivozanib to inhibit the enzymatic activity of isolated VEGFR kinases.

Objective: To determine the IC50 of tivozanib for VEGFR-1, -2, and -3.

Principle: A recombinant VEGFR kinase domain is incubated with a specific substrate peptide and ATP in the presence of varying concentrations of tivozanib. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.[8]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of tivozanib in DMSO.

-

Perform serial dilutions of the tivozanib stock solution in 1x kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a master mix containing 5x kinase buffer, ATP, and a specific peptide substrate for the target VEGFR.[10][15]

-

-

Assay Plate Setup:

-

Enzyme Addition and Incubation:

-

Detection:

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining for each tivozanib concentration compared to the positive control.

-

Plot the percentage of inhibition against the logarithm of the tivozanib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Western Blot Workflow for Assessing VEGFR Phosphorylation.

Expected Results and Interpretation

In a typical in vitro kinase assay, tivozanib is expected to demonstrate a dose-dependent inhibition of VEGFR kinase activity, resulting in a sigmoidal dose-response curve from which a potent IC50 value can be derived.

In cell-based western blot experiments, treatment with VEGF will induce a strong band corresponding to the phosphorylated form of the target VEGFR in the control (no tivozanib) lane. In contrast, pre-treatment with tivozanib is expected to show a dose-dependent reduction in the intensity of this band, indicating the inhibition of ligand-induced VEGFR phosphorylation within the cellular environment. The total VEGFR levels should remain relatively constant across all lanes.

Conclusion

Tivozanib is a potent and selective pan-VEGFR inhibitor that effectively blocks the phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3. [11][12]The in-depth technical understanding of its mechanism of action, particularly its ability to inhibit receptor autophosphorylation, is crucial for its continued development and clinical application in oncology. The experimental protocols outlined in this guide provide a robust framework for researchers to evaluate the inhibitory activity of tivozanib and other potential VEGFR inhibitors, thereby contributing to the advancement of anti-angiogenic therapies.

References

- Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors. (2010). IDrugs, 13(9), 636-45.

- Tivozanib (AV-951) | VEGFR inhibitor. MedchemExpress.com.

- FOTIVDA® Mechanism of Action. (2021). AVEO Pharmaceuticals, Inc.

- What is the mechanism of Tivozanib? (2024).

- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. (2025). BenchChem.

- Tivozanib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.

- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. (2025). BenchChem.

- Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma. (2020). Future Oncology, 16(28), 2147-2164.

- Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands.

- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.

- Tivozanib (AV-951): Potent and Selective VEGFR Inhibitor for Advanced Oncology Research. (2025). APExBIO.

- Tivozanib in the treatment of renal cell carcinoma. (2013). Drug Design, Development and Therapy, 7, 649–658.

- Schematic diagram of signaling pathways activated by growth factors such as vascular endothelial growth factor and epidermal growth factor.

- VEGFA-VEGFR2 signaling | P

- VEGF Signaling P

- VEGF signaling p

- HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. Cell Signaling Technology.

- Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. (2013). Drug Design, Development and Therapy, 7, 519–527.

- Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529). Novus Biologicals.

- VEGF-R2 Cellular Phosphoryl

- Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma. (2023). Cureus, 15(3), e35705.

- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.

- Phospho-VEGF Receptor 2 Antibody Sampler Kit #12599. Cell Signaling Technology.

- Phase I study of highly selective inhibitor of VEGFR tyrosine kinase, tivozanib, in Japanese patients with solid tumors. (2013). Cancer Science, 104(6), 748–753.

- The TIVO-3 Study of Tivozanib in Metastatic Renal Cell Carcinoma. (2020). YouTube.

- Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2. (2020). International Journal of Molecular Sciences, 21(11), 3894.

- Phase II study of tivozanib, an oral VEGFR inhibitor, in patients with recurrent glioblastoma. (2017). Journal of Neuro-Oncology, 132(2), 269–277.

- Western blot analysis of phosphorylation level of VEGFR2...

- Phospho-VEGF Receptor 2 (Tyr801) Polyclonal Antibody (PA5-143791). Thermo Fisher Scientific.

- Human VEGFR Reporter Assay Kit. Indigo Biosciences.

- VEGFR Inhibitor Review. Selleck Chemicals.

- Vascular Endothelial Growth Factor Expression and Signaling in the Lens. (2006). Investigative Ophthalmology & Visual Science, 47(5), 2094–2102.

- The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide to Vegfr-2-IN-35. (2025). BenchChem.

- Western blotting assay. The inhibition of phosphorylation of VEGFR2 and...

- A Comparative Analysis of Tivozanib's Potency Against Other VEGFR Tyrosine Kinase Inhibitors. (2025). BenchChem.

- The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (2011). Biomacromolecules, 12(6), 2247–2255.

- VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.

-

Discovery of new VEGFR-2 inhibitors based on bis(t[3][11][14]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269–1284.

- Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. (2013). Drug Design, Development and Therapy, 7, 519-527.

- Human VEGF / VEGFR1 Binding Assay Kit. RayBiotech.

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tivozanib? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. proteopedia.org [proteopedia.org]

- 6. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fotivdahcp.com [fotivdahcp.com]

- 13. Phase I study of highly selective inhibitor of VEGFR tyrosine kinase, tivozanib, in Japanese patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. bpsbioscience.com [bpsbioscience.com]

The Trajectory of a Targeted Agent: A Technical Guide to the Discovery and Development of Tivozanib (AV-951)

This guide provides a comprehensive technical overview of the discovery and development of Tivozanib (AV-951), a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI). We will delve into the scientific rationale, preclinical validation, and clinical evaluation that led to its approval for the treatment of advanced renal cell carcinoma (RCC), offering insights for researchers, scientists, and drug development professionals.

Genesis of a Selective Inhibitor: Discovery and Rationale

Tivozanib, a quinoline urea derivative, was discovered by Kyowa Kirin and subsequently developed by Aveo Pharmaceuticals.[1] The core scientific premise behind its development was to create a highly potent and selective inhibitor of all three VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3) while minimizing off-target effects commonly associated with other multi-targeted TKIs.[2][3] This high selectivity was hypothesized to lead to a more favorable safety profile and better tolerability, allowing for sustained dosing and potentially improved efficacy.[2][4]

The rationale for targeting the VEGF pathway is firmly rooted in its critical role in tumor angiogenesis.[5] By inhibiting VEGFRs, Tivozanib disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularity and inhibition of tumor growth.[3][5][6]

Mechanism of Action: Potent and Sustained VEGFR Blockade

Tivozanib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of VEGFR-1, -2, and -3, thereby preventing their phosphorylation and subsequent activation.[5][6] This blockade effectively stifles downstream signaling pathways crucial for angiogenesis, including the MAPK, PI3K/Akt, and PLCγ pathways.[5] A distinguishing feature of Tivozanib is its picomolar inhibitory activity against all three VEGF receptors.[7][8]

Another key pharmacological attribute is its long elimination half-life of 4.5 to 5.1 days, which allows for sustained inhibition of the VEGF pathway with once-daily oral dosing.[1][5][9] This pharmacokinetic profile ensures that effective plasma concentrations are maintained, contributing to its clinical efficacy.[5]

Caption: VEGFR Signaling Pathway Inhibition by Tivozanib

Preclinical Evaluation: Establishing a Foundation for Clinical Success

Tivozanib underwent a robust preclinical evaluation to characterize its anti-tumor activity and safety profile. In vitro studies demonstrated its potent inhibition of VEGF-dependent endothelial cell proliferation and downstream signaling pathways.[10]

In vivo studies using various tumor xenograft models, including those for renal, breast, lung, and colon cancer, consistently showed significant anti-tumor activity.[7][10] Tivozanib treatment led to a decrease in microvessel density and suppression of VEGFR2 phosphorylation in these models.[10] These preclinical findings provided a strong rationale for advancing Tivozanib into clinical development.

Representative Preclinical Experimental Protocol: In Vivo Tumor Xenograft Study

-

Cell Culture and Implantation: Human renal cell carcinoma cells (e.g., A498) are cultured under standard conditions. A suspension of 1x10^6 cells in 100 µL of Matrigel is subcutaneously injected into the flank of 6-8 week old female athymic nude mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 150-200 mm³. Mice are then randomized into treatment and control groups (n=8-10 per group).

-

Treatment Administration: Tivozanib is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily at a dose of 5 mg/kg. The control group receives the vehicle alone.

-

Tumor Measurement and Body Weight Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Body weight is monitored as an indicator of toxicity.

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and processed for histological and immunohistochemical analysis (e.g., CD31 staining for microvessel density).

-

Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Clinical Development: A Phased Approach to Validation

The clinical development of Tivozanib was a multi-phased process designed to evaluate its safety, pharmacokinetics, and efficacy in cancer patients.

Phase I and Ib Studies: Safety, Dosing, and Early Signals of Activity

Initial Phase I studies in healthy volunteers established the pharmacokinetic profile of Tivozanib, including its long half-life and the observation that food intake does not significantly alter its overall exposure.[11][12] Phase Ib trials explored Tivozanib in combination with other anticancer agents, such as temsirolimus and FOLFOX6, in patients with advanced solid tumors, including RCC and colorectal cancer.[13][14][15] These studies helped to determine the maximum tolerated dose and identify a manageable safety profile.

Phase II Trial: Demonstrating Single-Agent Efficacy in RCC

A key Phase II study utilized a randomized discontinuation trial design to assess the single-agent activity of Tivozanib in patients with advanced RCC.[16][17][18] In this trial, 272 patients received open-label Tivozanib for 16 weeks.[16] Patients with significant tumor shrinkage continued on Tivozanib, while those with stable disease were randomized to either Tivozanib or placebo.[16]

The study demonstrated a notable objective response rate (ORR) of 24% and a median progression-free survival (PFS) of 11.7 months in the overall population.[16] The most common Grade 3 or 4 adverse event was hypertension, a known on-target effect of VEGFR inhibitors.[16] These positive results provided strong support for proceeding to a pivotal Phase III trial.

The Pivotal TIVO-3 Trial: Head-to-Head Comparison in Refractory RCC

The TIVO-3 trial was a Phase III, randomized, open-label study that compared the efficacy and safety of Tivozanib with sorafenib in patients with relapsed or refractory advanced RCC who had received two or more prior systemic therapies.[19][20][21][22] This trial was crucial in establishing the clinical benefit of Tivozanib in a heavily pretreated patient population.

Caption: Schematic of the TIVO-3 Clinical Trial

Key Efficacy and Safety Data from the TIVO-3 Trial

| Endpoint | Tivozanib (n=175) | Sorafenib (n=175) | Hazard Ratio (95% CI) / p-value |

| Median Progression-Free Survival (PFS) | 5.6 months | 3.9 months | 0.73 (0.56-0.95); p=0.016[22][23] |

| Objective Response Rate (ORR) | 18% | 8% | p=0.02[21] |

| Median Overall Survival (OS) | 16.4 months | 19.2 months | 0.97 (0.75-1.24)[22][23] |

| Most Common Grade 3/4 Adverse Event | Hypertension (20%) | Hypertension (14%) | N/A[20] |

The TIVO-3 trial met its primary endpoint, demonstrating a statistically significant improvement in PFS for patients treated with Tivozanib compared to sorafenib.[20][22][24] While there was no significant difference in overall survival, the improved PFS and a better tolerability profile positioned Tivozanib as a valuable treatment option for this patient population.[19][20]

Regulatory Journey and Approval

The regulatory path for Tivozanib saw different outcomes in various regions. Based on the results of the TIVO-1 trial, which evaluated Tivozanib in the first-line setting, the European Medicines Agency (EMA) granted approval in 2017 for the treatment of adult patients with advanced RCC.[1][25] However, the U.S. Food and Drug Administration (FDA) did not approve Tivozanib for first-line treatment, citing concerns about the overall survival data from the TIVO-1 study.[25][26]

Following the positive results of the TIVO-3 trial, AVEO Oncology submitted a New Drug Application to the FDA. On March 10, 2021, the FDA approved Tivozanib (marketed as Fotivda®) for the treatment of adult patients with relapsed or refractory advanced RCC following two or more prior systemic therapies.[1][4][22][23][24]

Conclusion and Future Directions

The discovery and development of Tivozanib exemplify a targeted approach to cancer therapy. Its high potency and selectivity for VEGFRs, coupled with a favorable pharmacokinetic profile, translated into meaningful clinical benefits for patients with advanced RCC. The journey of Tivozanib, from its rational design to its eventual approval, underscores the importance of rigorous preclinical and clinical evaluation in bringing new cancer therapies to patients in need.

Ongoing research continues to explore the potential of Tivozanib in combination with other agents, including immune checkpoint inhibitors, and in other malignancies where angiogenesis plays a critical role.[27][28] These efforts will further define the role of this potent VEGFR inhibitor in the evolving landscape of cancer treatment.

References

- Tivozanib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tivozanib]

- What is the mechanism of Tivozanib? - Patsnap Synapse. [URL: https://www.patsnap.

- FOTIVDA® Mechanism of Action. [URL: https://www.fotivda.com/mechanism-of-action]

- Tivozanib (Fotivda) National Drug Monograph June 2022 - VA.gov. [URL: https://www.pbm.va.gov/PBM/clinicalguidance/drugmonographs/Tivozanib_Monograph.pdf]

- Progress and contrasts of the development of tivozanib for therapy of kidney cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21823771/]

- What is Tivozanib used for? [URL: https://www.patsnap.

- TIVO-3: Post-Hoc and Subgroup Analyses of Third- and Fourth-Line Tivozanib Treatment Compared with Sorafenib - Journal of Oncology Navigation & Survivorship. [URL: https://www.jons-online.

- TIVO-3: Third- or Fourth-Line Tivozanib vs Sorafenib in Metastatic Renal Cell Carcinoma. [URL: https://ascopost.

- Tivozanib reverses multidrug resistance mediated by ABCB1 (P-glycoprotein) and ABCG2 (BCRP) - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4216773/]

- Tivozanib in renal cell carcinoma: a systematic review of the evidence and its dissemination in the scientific literature - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9035252/]

- Fotivda (tivozanib) FDA Approval History - Drugs.com. [URL: https://www.drugs.com/history/fotivda.html]

- AVEO Oncology Announces Publication of Long-Term Survival in Patients With Relapsed/Refractory Advanced Renal Cell Carcinoma Treated With Tivozanib: Analysis of the Phase III TIVO-3 Trial in The Oncologist. [URL: https://ir.aveooncology.

- TIVO-3: Final OS analysis of a phase III, randomized, controlled, multicenter, open-label study to compare tivozanib to sorafenib in subjects with metastatic renal cell carcinoma (RCC). - ASCO Publications. [URL: https://ascopubs.org/doi/abs/10.1200/JCO.2020.38.15_suppl.5062]

- ASCO 2021: TIVO-3: Durability of Response and Updated Overall Survival of Tivozanib Versus Sorafenib in Metastatic Renal Cell Carcinoma - UroToday. [URL: https://www.urotoday.

- Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249487/]

- FDA Approval Summary: Tivozanib for Relapsed or Refractory Renal Cell Carcinoma - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8971775/]

- FDA Approves Tivozanib for Relapsed or Refractory Advanced Renal Cell Carcinoma - The ASCO Post. [URL: https://ascopost.com/news/march-2021/fda-approves-tivozanib-for-relapsed-or-refractory-advanced-renal-cell-carcinoma/]

- FDA approves tivozanib for relapsed or refractory advanced renal cell carcinoma. [URL: https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-tivozanib-relapsed-or-refractory-advanced-renal-cell-carcinoma]

- Tivozanib hydrochloride pharmacokinetic/pharmacodynamic analysis of blood pressure and soluble vascular endothelial growth facto - Aveo Oncology. [URL: https://www.aveooncology.com/wp-content/uploads/2019/07/2012_EORTC_Tivo_PK_PD_poster_final.pdf]

- FDA approves tivozanib for kidney cancer - Urology Times. [URL: https://www.urologytimes.com/view/fda-approves-tivozanib-for-kidney-cancer]

- The effect of food on the pharmacokinetics of tivozanib hydrochloride - Ovid. [URL: https://journals.lww.com/clinicalpharmacol/fulltext/2014/05000/the_effect_of_food_on_the_pharmacokinetics_of.9.aspx]

- Preclinical efficacy of the triple VEGFR inhibitor tivozanib (AV-951) in chimeric breast and lung tumor models - Aveo Oncology. [URL: https://www.aveooncology.com/wp-content/uploads/2019/07/2010_AACR_Preclinical_efficacy_of_the_triple_VEGFR_inhibitor_tivozanib_AV-951.pdf]

- The effect of food on the pharmacokinetics of tivozanib hydrochloride - Sci-Hub. [URL: https://sci-hub.se/10.1002/cpdd.76]

- Antitumor activity and safety of tivozanib (AV-951) in a phase II randomized discontinuation trial in patients with renal cell carcinoma - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22585994/]

- AVEO Initiates Phase 1b Combination Trial of AV-951 with FOLFOX6 in Patients with Advanced Colorectal and Other Gastrointestinal Cancers. [URL: https://ir.aveooncology.

- A Study of Tivozanib (AV-951), an Oral VEGF Receptor Tyrosine Kinase Inhibitor, in the Treatment of Renal Cell Carcinoma - ClinicalTrials.gov. [URL: https://clinicaltrials.gov/study/NCT00502307]

- A Study to Compare Tivozanib (AV-951) to Sorafenib in Subjects With Advanced Renal Cell Carcinoma - ClinicalTrials.gov. [URL: https://classic.clinicaltrials.gov/ct2/show/NCT01030783]

- Next-Generation Therapies in RCC: Examining Tivozanib and Belzutifan - YouTube. [URL: https://www.youtube.

- Multicenter phase II study of tivozanib (AV-951) and everolimus (RAD001) for patients with refractory, metastatic colorectal cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23580238/]

- Tivozanib | VEGFR inhibitor | CAS 475108-18-0 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/tivozanib-av-951.html]

- Tivozanib (AV-951): Redefining VEGFR Inhibition Through Q... - Inhibitor Research Hub. [URL: https://www.inhibitor-research.com/tivozanib-av-951]

- Tivozanib, ティボザニブ塩酸塩水和物 - New Drug Approvals. [URL: https://newdrugapprovals.org/2018/02/26/tivozanib-%E3%83%86%E3%82%A3%E3%83%9C%E3%82%B6%E3%83%8B%E3%83%96%E5%A1%A9%E9%85%B8%E5%A1%A9%E6%B0%B4%E5%92%8C%E7%89%A9/]

- AVEO Pharmaceuticals Completes Enrollment in Phase 2 Clinical Trial of AV-951 in Patients with Metastatic Renal Cell Carcinoma. [URL: https://ir.aveooncology.com/news-releases/news-release-details/aveo-pharmaceuticals-completes-enrollment-phase-2-clinical-trial]

- AVEO Initiates Phase 1b Combination Clinical Trial of Novel Triple VEGF Receptor Inhibitor AV-951 in Metastatic Renal Cell Carcinoma. [URL: https://ir.aveooncology.

- Tivozanib (AV-951) - Potent VEGFR Inhibitor | APExBIO. [URL: https://www.apexbt.com/tivozanib-av-951.html]

Sources

- 1. Tivozanib - Wikipedia [en.wikipedia.org]

- 2. Progress and contrasts of the development of tivozanib for therapy of kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Tivozanib used for? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Tivozanib? [synapse.patsnap.com]

- 6. fotivdahcp.com [fotivdahcp.com]

- 7. aveooncology.com [aveooncology.com]

- 8. apexbt.com [apexbt.com]

- 9. aveooncology.com [aveooncology.com]

- 10. selleckchem.com [selleckchem.com]

- 11. ovid.com [ovid.com]

- 12. sci-hub.se [sci-hub.se]

- 13. AVEO Initiates Phase 1b Combination Trial of AV-951 with FOLFOX6 in Patients with Advanced Colorectal and Other Gastrointestinal Cancers - Aveo Oncology [aveooncology.com]

- 14. Multicenter phase II study of tivozanib (AV-951) and everolimus (RAD001) for patients with refractory, metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AVEO Initiates Phase 1b Combination Clinical Trial of Novel Triple VEGF Receptor Inhibitor AV-951 in Metastatic Renal Cell Carcinoma - Aveo Oncology [aveooncology.com]

- 16. Antitumor activity and safety of tivozanib (AV-951) in a phase II randomized discontinuation trial in patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. AVEO Pharmaceuticals Completes Enrollment in Phase 2 Clinical Trial of AV-951 in Patients with Metastatic Renal Cell Carcinoma - Aveo Oncology [aveooncology.com]

- 19. TIVO-3: Post-Hoc and Subgroup Analyses of Third- and Fourth-Line Tivozanib Treatment Compared with Sorafenib - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 20. TIVO-3: Third- or Fourth-Line Tivozanib vs Sorafenib in Metastatic Renal Cell Carcinoma - The ASCO Post [ascopost.com]

- 21. ascopubs.org [ascopubs.org]

- 22. FDA Approves Tivozanib for Relapsed or Refractory Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]

- 23. FDA approves tivozanib for relapsed or refractory advanced renal cell carcinoma | FDA [fda.gov]

- 24. FDA Approval Summary: Tivozanib for Relapsed or Refractory Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Tivozanib in renal cell carcinoma: a systematic review of the evidence and its dissemination in the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Tivozanib reverses multidrug resistance mediated by ABCB1 (P-glycoprotein) and ABCG2 (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

Tivozanib Hydrochloride: A Technical Guide to its Chemical Biology and Therapeutic Action

This guide provides an in-depth technical overview of Tivozanib Hydrochloride, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core chemical principles, mechanism of action, pharmacokinetic profile, and clinical significance of Tivozanib, grounded in field-proven insights and methodologies.

Introduction: The Rationale for Selective VEGFR Inhibition

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is primarily driven by the vascular endothelial growth factor (VEGF) signaling pathway.[1] Tivozanib (brand name Fotivda®) is a third-generation oral tyrosine kinase inhibitor (TKI) engineered for high potency and selectivity against VEGFR-1, -2, and -3, the key mediators of angiogenesis.[1][2] Its development was driven by the need for a more targeted anti-angiogenic therapy with an improved tolerability profile compared to less selective multi-kinase inhibitors, particularly in the treatment of advanced renal cell carcinoma (RCC).[2]

Chemical Structure and Physicochemical Properties

Tivozanib Hydrochloride is the hydrochloride monohydrate salt of Tivozanib.[3] It is a quinoline urea derivative, a structural class known for potent kinase inhibition.[4]

IUPAC Name: 1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea hydrochloride hydrate[3]

The molecule's architecture is key to its function. The quinoline core and the urea linker are designed to fit into the ATP-binding pocket of the VEGFR kinase domain, enabling potent inhibition.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₉ClN₄O₅ · HCl · H₂O | [3] |

| Molecular Weight | 509.34 g/mol | [3] |

| Appearance | White to light brown powder | [5] |

| Solubility | Practically insoluble in water; low solubility in aqueous acids, ethanol, and methanol. | [5] |

| CAS Number | 682745-41-1 (for hydrochloride hydrate) | [3] |

Chemical Structure Visualization

Caption: Core components of the Tivozanib molecule.

Mechanism of Action: Potent and Selective Kinase Inhibition

Tivozanib exerts its anti-tumor effect by competitively inhibiting the ATP-binding site of VEGFR tyrosine kinases, thereby blocking their phosphorylation and subsequent activation of downstream signaling pathways.[1] This disruption of the VEGF signaling cascade is the cornerstone of its anti-angiogenic activity.

Kinase Selectivity Profile

A key attribute of Tivozanib is its high selectivity for VEGFRs over other related kinases, which is thought to contribute to its manageable safety profile. The half-maximal inhibitory concentration (IC₅₀) values demonstrate this potency and selectivity.

| Kinase Target | IC₅₀ (nM) | Source |

| VEGFR-1 (Flt-1) | 30 | [6] |

| VEGFR-2 (KDR/Flk-1) | 6.5 | [6] |

| VEGFR-3 (Flt-4) | 15 | [6] |

| c-Kit | >10x higher than VEGFRs | [7] |

| PDGFRβ | >10x higher than VEGFRs | [7] |

This profile indicates that Tivozanib is a potent pan-VEGFR inhibitor with significantly less activity against other kinases like c-Kit and PDGFRβ at clinically relevant concentrations.[2]

Downstream Signaling Pathway

By inhibiting VEGFR phosphorylation, Tivozanib effectively blocks multiple downstream pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability. These include the MAPK and PI3K/Akt pathways.[1]

Sources

- 1. jetir.org [jetir.org]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocol-online.org [protocol-online.org]

- 6. researchgate.net [researchgate.net]

- 7. ijirt.org [ijirt.org]

Preclinical evaluation of Tivozanib in solid tumor models

The comprehensive preclinical evaluation of Tivozanib has been instrumental in defining its profile as a potent and selective pan-VEGFR inhibitor. In vitro assays confirmed its molecular mechanism and biological activity against endothelial cells. A broad range of in vivo solid tumor models, from traditional xenografts to sophisticated GEMMs, established its significant anti-tumor and anti-angiogenic efficacy. [5][6]Furthermore, these preclinical investigations were critical for identifying a key pharmacodynamic marker (sVEGFR-2) and a predictive biomarker of resistance (myeloid cell infiltration), guiding its successful clinical development and informing rational combination strategies. [9][20]This body of work exemplifies a robust, multi-faceted preclinical strategy that successfully translated foundational science into a clinically approved therapy for solid tumors like advanced renal cell carcinoma. [4][11]

References

-

Tivozanib - Wikipedia. Wikipedia. [Link]

-

Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem. National Institutes of Health. [Link]

-

Preclinical efficacy of the triple VEGFR inhibitor tivozanib (AV-951) in chimeric breast and lung tumor models. Aveo Oncology. [Link]

-

FOTIVDA® Mechanism of Action. FOTIVDA® (tivozanib) HCP. [Link]

-

What is the mechanism of Tivozanib? - Patsnap Synapse. Patsnap. [Link]

-

Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors. Informa Pharma Intelligence. [Link]

-

Tivozanib (Fotivda) National Drug Monograph June 2022. VA.gov. [Link]

-

Tivozanib in renal cell carcinoma: a new approach to previously treated disease. Dovepress. [Link]

-

Tivozanib Biomarker Identifies Tumor-infiltrating Myeloid Cells Contributing to Tivozanib Resistance in Both Preclinical Models. Aveo Oncology. [Link]

-

Biologic and Clinical Activity of Tivozanib (AV-951, KRN-951), a Selective Inhibitor of VEGF Receptor-1, -2, and -3 Tyrosine Kinases, in a 4-Week-On, 2-Week-Off Schedule in Patients with Advanced Solid Tumors. AACR Journals. [Link]

-

Abstract 1378: Preclinical efficacy of the triple VEGFR inhibitor tivozanib (AV-951) in chimeric breast and lung tumor models. AACR Journals. [Link]

-

Pre-clinical ocular pharmacokinetics and efficacy of a novel Tivozanib eye drop for neovascular age-related macular degeneration. IOVS. [Link]

-

Tivozanib Activity in Combination With Capecitabine, 5-fluorouracil (5-FU) or Docetaxel, in Traditional or. Aveo Oncology. [Link]

-

Correlation of a tivozanib response biomarker identified in a preclinical model with clinical activity in a phase II study in renal cell carcinoma (RCC). ASCO Publications. [Link]

-

Phase 2 Clinical Evaluation of Preclinically Defined Biomarkers for Vascular Endothelial Growth Factor (Vegf) Tyrosine Kinase Inhibitor (Tki) Tivozanib in Renal Cell Carcinoma (Rcc). ResearchGate. [Link]

-

TIVOZANIB. The Chemical Probes Portal. [Link]

-

Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors. PubMed. [Link]

-

Tivozanib - LiverTox - NCBI Bookshelf. National Institutes of Health. [Link]

-

Tivozanib Combo Yields Similar PROs to Monotherapy in Advanced Clear Cell RCC. Oncology Nursing News. [Link]

-

Clinical trial of tivozanib plus nivolumab combination. Action Kidney Cancer. [Link]

-

608 Tivozanib biomarker identifies tumor infiltrating myeloid cells contributing to tivozanib resistance in both preclinical models and human renal cell carcinoma. ResearchGate. [Link]

-

Tivozanib mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients. National Institutes of Health. [Link]

-

Efficacy of Tivozanib Monotherapy in the Post-ICI Setting Among Patients with Advanced Renal Cell Cancer. ESMO. [Link]

-

Tivozanib: status of development. PubMed. [Link]

-

Rini Discusses Future of Tivozanib, TKI/Immunotherapy Combos in mRCC. OncLive. [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. [Link]

-

Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link]

-

Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

-

Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer. MDPI. [Link]

-

A Phase II Biomarker Assessment of Tivozanib in ONcology trial in patients (pts) with advanced renal cell carcinoma (BATON RCC). Aveo Oncology. [Link]

-

Xenograft Models For Drug Discovery. Reaction Biology. [Link]

-

Correlation of a tivozanib response biomarker identified in a preclinical model with clinical activity in a phase II study in renal cell carcinoma (RCC). Semantic Scholar. [Link]

Sources

- 1. aveooncology.com [aveooncology.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is the mechanism of Tivozanib? [synapse.patsnap.com]

- 4. Tivozanib - Wikipedia [en.wikipedia.org]

- 5. Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tivozanib mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fotivdahcp.com [fotivdahcp.com]

- 9. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. va.gov [va.gov]

- 11. Tivozanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aveooncology.com [aveooncology.com]

- 14. Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aveooncology.com [aveooncology.com]

- 16. ascopubs.org [ascopubs.org]

- 17. aveooncology.com [aveooncology.com]

Methodological & Application

Tivozanib Hydrochloride: In Vivo Dosing, Formulation, and Administration Protocols for Preclinical Animal Studies

An Application Guide for Researchers

Abstract

Tivozanib Hydrochloride (marketed as Fotivda®) is a highly potent and selective oral tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are pivotal mediators of tumor angiogenesis.[1][2][3][4] Its targeted mechanism has demonstrated significant anti-tumor activity in various preclinical models and has led to its approval for advanced renal cell carcinoma (RCC).[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Tivozanib Hydrochloride in in vivo animal studies. We will delve into the causality behind dosage selection, provide detailed, field-proven protocols for formulation and administration, and discuss the expected pharmacodynamic effects and potential toxicities to ensure the generation of robust and reproducible data.

Introduction: Mechanism of Action and Rationale for Use

Tivozanib exerts its anti-angiogenic and anti-tumor effects by selectively targeting and inhibiting the phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3.[1][8] In many solid tumors, particularly RCC, the upregulation of the VEGF signaling pathway is a critical driver of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][4]

By binding to the ATP-binding site of these receptors, Tivozanib blocks the initiation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways.[2][9] This targeted inhibition leads to several key anti-tumor effects:

-

Reduction of Endothelial Cell Proliferation and Migration: Prevents the growth of new blood vessels.

-

Decreased Vascular Permeability: Normalizes tumor vasculature, which can improve the delivery of other therapeutic agents.

-

Inhibition of Tumor Growth: Starves the tumor of its blood supply, leading to growth inhibition and potential shrinkage.[2]

The high potency and selectivity of Tivozanib for VEGFRs are distinguishing features, which can translate to a more manageable safety profile compared to less selective TKIs.[2][4]

VEGFR Signaling Pathway and Tivozanib Inhibition

The diagram below illustrates the mechanism by which Tivozanib disrupts the VEGF-mediated signaling essential for tumor angiogenesis.

Caption: Tivozanib's inhibition of the VEGF signaling pathway.

Dosage Selection for In Vivo Studies

The selection of an appropriate and well-tolerated dose is critical for achieving maximal therapeutic efficacy while minimizing toxicity. Dosages are highly dependent on the animal model, tumor type, and study endpoint. Based on published preclinical data, a daily oral dose is typically effective.

Table 1: Summary of Tivozanib Dosages in Preclinical Animal Models

| Animal Model | Tumor/Disease Model | Dosage | Key Findings | Reference |

| Mouse (C57BL/6) | Experimental Choroidal Neovascularization | 1 mg/kg/day (Oral) | Suppressed development and led to regression of established CNV lesions. | [10] |

| Rat | Human Tumor Xenografts | 0.2 mg/kg/day (Oral) | Inhibited tumor growth; plasma levels were within range of human Cmax. | [11] |

| Mouse | Human Tumor Xenografts | Not specified | Inhibited angiogenesis, vascular permeability, and tumor growth. | [1] |

| Mouse | KRAS/EGFR-driven Lung Tumors | Not specified | Conferred significant survival benefit and blocked progression. | [12] |

| Mouse | HER2-driven Breast Tumors | Not specified | Conferred significant survival benefit; heterogeneous response. | [12] |

Causality Behind Dose Selection:

-

Starting Dose: For novel xenograft models, a starting dose of 1 mg/kg/day via oral gavage is a well-supported initial choice based on published efficacy in mouse models.[10]

-

Dose Ranging Studies: It is highly recommended to perform a preliminary dose-ranging study (e.g., 0.5, 1, 2.5, and 5 mg/kg) in a small cohort of animals to establish the maximum tolerated dose (MTD) and optimal biological dose for your specific model.

-

Pharmacokinetic Considerations: Tivozanib has a significantly shorter half-life in rodents (9-45 hours in rats) compared to humans (4.5-5.1 days).[5][11] This pharmacokinetic difference necessitates daily dosing in animal models to maintain therapeutic plasma concentrations, mimicking the steady-state exposure in clinical settings.[11]

Formulation and Administration Protocol

Tivozanib Hydrochloride is a powder that is practically insoluble in water.[5] Therefore, for oral administration in animal studies, it must be prepared as a homogenous suspension.

Materials Required

-

Tivozanib Hydrochloride powder

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water

-

Alternative Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water

-

Mortar and pestle or homogenizer

-

Calibrated scale (accurate to 0.1 mg)

-

Stir plate and magnetic stir bar

-

Sterile tubes for storage

-

Animal feeding needles (gavage needles), appropriate size for the animal (e.g., 20-22 gauge for mice)

-

Syringes (1 mL)

Step-by-Step Formulation Protocol (Example for 1 mg/mL Suspension)

-

Calculate Required Mass: Determine the total volume of suspension needed for the study cohort. For example, for 10 mice receiving 0.1 mL (100 µL) daily for 21 days, you will need 10 mice * 0.1 mL/mouse/day * 21 days = 21 mL. Prepare a slight overage (e.g., 25 mL).

-

Weigh Tivozanib: For a 1 mg/mL concentration in 25 mL, weigh out 25 mg of Tivozanib Hydrochloride powder.

-

Prepare Vehicle: Prepare 25 mL of 0.5% methylcellulose by slowly adding 125 mg of methylcellulose powder to sterile water while stirring continuously.

-

Create a Paste: Place the weighed Tivozanib powder into a mortar. Add a small volume (e.g., 1-2 mL) of the vehicle and use the pestle to gently triturate the powder into a smooth, uniform paste. This step is crucial to break up any clumps and ensure a fine suspension.

-

Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or mixing. Transfer the suspension to a beaker with a magnetic stir bar.

-

Homogenize: Stir the suspension on a stir plate for at least 30-60 minutes to ensure homogeneity.

-

Storage: Store the final suspension in a sterile, labeled tube at 4°C. Protect from light. The suspension should be stable for at least one week, but daily preparation is ideal for maximum consistency. Crucially, the suspension must be vortexed or stirred thoroughly before each use to re-suspend the compound.

Step-by-Step Oral Gavage Administration Protocol (Mice)

-

Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.

-

Prepare the Dose: Vortex the Tivozanib suspension vigorously. Draw the calculated volume into a 1 mL syringe fitted with an appropriately sized, ball-tipped gavage needle. The typical dosing volume for a mouse is 5-10 mL/kg; for a 20g mouse at 1 mg/kg, this would be 20 µg in 0.1 mL (100 µL) of a 0.2 mg/mL suspension.

-

Administer the Dose: Carefully insert the gavage needle into the side of the mouth, passing it over the tongue and down the esophagus. Do not force the needle. Administer the dose smoothly and steadily.

-

Post-Dosing Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress (e.g., coughing, difficulty breathing), which could indicate improper administration into the trachea. Observe all animals daily for clinical signs of toxicity.

Experimental Workflow and Monitoring

A well-designed in vivo study is essential for obtaining meaningful results. The following workflow provides a validated system for a typical xenograft study.

Typical Xenograft Study Workflow

Caption: Standard experimental workflow for a preclinical xenograft study.

Monitoring for Efficacy and Toxicity

-

Efficacy: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). This is measured by caliper measurements of the tumor (Volume = 0.5 x Length x Width²) two to three times per week.

-

Toxicity: Daily monitoring is essential.

-

Body Weight: A body weight loss exceeding 15-20% is a common endpoint criterion.

-

Clinical Signs: Observe for hunched posture, ruffled fur, lethargy, or decreased activity.

-

Hypertension: As hypertension is a known on-target effect of VEGFR inhibitors, blood pressure monitoring may be incorporated in rat studies if the necessary equipment is available.[8][13]

-

Wound Healing: Tivozanib may impair wound healing. If any surgical procedures are part of the study (e.g., orthotopic implantation), allow for full recovery before starting treatment.[1]

-

Conclusion

Tivozanib Hydrochloride is a potent anti-angiogenic agent with proven efficacy in preclinical models. Success in in vivo studies hinges on meticulous planning and execution. By understanding its mechanism of action, selecting a rational, evidence-based dose, utilizing a proper formulation protocol, and closely monitoring animals for both efficacy and toxicity, researchers can generate high-quality, reproducible data to advance the understanding of this targeted therapy.

References

-

Drugs.com. (2025). Tivozanib Monograph for Professionals. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tivozanib?. Retrieved from [Link]

-

Wikipedia. (n.d.). Tivozanib. Retrieved from [Link]

-

National Institutes of Health. (n.d.). FDA Approval Summary: Tivozanib for Relapsed or Refractory Renal Cell Carcinoma. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem. Retrieved from [Link]

-

MedlinePlus. (2024). Tivozanib. Retrieved from [Link]

-

PubMed. (2020). Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma. Retrieved from [Link]

-

IOVS. (n.d.). Pre-clinical ocular pharmacokinetics and efficacy of a novel Tivozanib eye drop for neovascular age-related macular degeneration. Retrieved from [Link]

-

PubMed. (2013). Antiangiogenic effects of tivozanib, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). FOTIVDA (tivozanib) capsules Label. Retrieved from [Link]

-

Medscape. (n.d.). Fotivda (tivozanib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

AACR Journals. (2009). Abstract A255: Activity of VEGFR inhibitor tivozanib as a single agent or in combination with EGFR inhibitor erlotinib in engineered lung adenocarcinoma models. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Draft Guidance on Tivozanib Hydrochloride. Retrieved from [Link]

-

Sci-Hub. (2013). The effect of food on the pharmacokinetics of tivozanib hydrochloride. Retrieved from [Link]

-

NICE. (2026). Treatments for renal cell carcinoma: NICE Pilot Treatment Pathways Appraisal. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). NDA 212904 Multi-Discipline Review. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Biopharmaceutics Review. Retrieved from [Link]

- Google Patents. (n.d.). WO2024095127A1 - Solid state forms of tivozanib and process for preparation thereof.

-

VA.gov. (2022). Tivozanib (Fotivda) National Drug Monograph. Retrieved from [Link]

-

Dovepress. (2013). Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. Retrieved from [Link]

-

Aveo Oncology. (n.d.). Preclinical efficacy of the triple VEGFR inhibitor tivozanib (AV-951) in chimeric breast and lung tumor models. Retrieved from [Link]

-

OncLive. (2021). Tivozanib Reduces Symptomatic Burden and Toxicity in RCC. Retrieved from [Link]

-

Aveo Oncology. (n.d.). A Phase I Study to Evaluate the Absorption, Metabolism and Excretion of the Vascular Endothelial Growth Factor Receptor (VEGFR). Retrieved from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Tivozanib? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tivozanib - Wikipedia [en.wikipedia.org]

- 6. FDA Approval Summary: Tivozanib for Relapsed or Refractory Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antiangiogenic effects of tivozanib, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. aveooncology.com [aveooncology.com]

- 13. va.gov [va.gov]

Tivozanib In Vitro Cell-Based Assays: A Protocol for Mechanistic and Functional Characterization

Introduction: Unraveling the Anti-Angiogenic Potential of Tivozanib

Tivozanib (Fotivda®) is a potent and selective oral tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] These receptors are critical mediators of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[4][5] In the context of oncology, pathological angiogenesis is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth and metastasis.[2] Tivozanib's mechanism of action involves binding to the ATP-binding site of VEGFRs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[2][6] This targeted inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and vascular permeability, effectively starving the tumor.[2][4]

This comprehensive guide provides a suite of detailed protocols for the in vitro characterization of Tivozanib using cell-based assays. These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's on-target activity, functional effects on endothelial cells, and overall anti-angiogenic potential in a controlled laboratory setting. The assays described herein are foundational for preclinical evaluation and provide a framework for understanding the cellular and molecular consequences of VEGFR inhibition by Tivozanib.

I. Foundational Assays: Target Engagement and Cellular Viability

The initial assessment of a kinase inhibitor involves confirming its ability to engage its intended target within a cellular context and evaluating its general cytotoxic effects.

A. VEGFR-2 Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of VEGFR-2 autophosphorylation in response to Tivozanib treatment, providing evidence of target engagement. Human Umbilical Vein Endothelial Cells (HUVECs) are an ideal model system as they endogenously express VEGFR-2 and are central to the process of angiogenesis.[7][8]

Principle: VEGF-A stimulation induces dimerization and autophosphorylation of VEGFR-2 at specific tyrosine residues (e.g., Y1175).[9][10] Tivozanib, as a VEGFR TKI, is expected to block this phosphorylation event. Western blotting with phospho-specific antibodies allows for the quantification of this inhibition.[11]

Protocol:

-

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium to 80-90% confluency.

-

Serum Starvation: Prior to treatment, serum-starve the HUVECs for 4-6 hours in a basal medium to reduce background kinase activity.[12]

-

Tivozanib Treatment: Pre-incubate the cells with varying concentrations of Tivozanib (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours.

-

VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).

-

Incubate with a primary antibody for total VEGFR-2 as a loading control.

-

Use an HRP-conjugated secondary antibody for detection.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal. Calculate the IC50 value for Tivozanib's inhibition of VEGFR-2 phosphorylation.

Expected Outcome: A dose-dependent decrease in the p-VEGFR-2/total VEGFR-2 ratio in Tivozanib-treated cells compared to the VEGF-stimulated control.

B. Cell Viability/Cytotoxicity Assay

This assay determines the concentration range at which Tivozanib affects cell proliferation and viability. This is crucial to distinguish between targeted anti-angiogenic effects and general cytotoxicity.

Principle: Assays like the MTS or MTT assay measure the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity indicates either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect.[13]

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well).

-

Treatment: After 24 hours, treat the cells with a serial dilution of Tivozanib (e.g., 0.1 nM to 100 µM) or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.